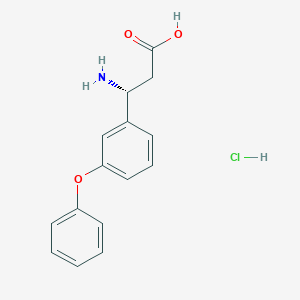

(R)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (3R)-3-amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride . This name reflects its structural features:

- A propanoic acid backbone substituted at the third carbon with an amino group and a 3-phenoxyphenyl moiety.

- The stereochemical descriptor (R) designates the absolute configuration of the chiral center at carbon 3.

- The hydrochloride salt form arises from protonation of the primary amine group by hydrochloric acid.

The structural formula is represented as:

$$ \text{C}{15}\text{H}{16}\text{ClNO}_{3} $$

with the following key features (Table 1):

| Structural Component | Description |

|---|---|

| Parent chain | Propanoic acid (3-carbon carboxylic acid) |

| Substituents at C3 | - Amino group (-NH₂) |

| - 3-Phenoxyphenyl group (a phenyl ring connected via an ether oxygen) | |

| Counterion | Chloride (Cl⁻) from hydrochloric acid |

The 3-phenoxyphenyl group consists of two aromatic rings linked by an oxygen atom, with the phenoxy substituent positioned at the third carbon of the phenyl ring attached to the propanoic acid backbone.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple identifiers across chemical databases (Table 2):

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 460039-59-2 | AK Scientific SDS |

| IUPAC Synonym | (R)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride | PubChem |

| ChEMBL ID | SCHEMBL7091370 | AK Scientific SDS |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C@@HN.Cl | Computed via PubChem |

The CAS registry number (460039-59-2) serves as the primary unique identifier for regulatory and commercial purposes. The ChEMBL ID (SCHEMBL7091370) links the compound to bioactivity data in medicinal chemistry contexts.

Stereochemical Configuration and Chiral Center Analysis

The compound’s chirality originates from the C3 carbon of the propanoic acid backbone, which bears four distinct substituents:

- Amino group (-NH₂)

- 3-Phenoxyphenyl group

- Carboxylic acid group (-COOH)

- Hydrogen atom

Using the Cahn-Ingold-Prelog priority rules , the configuration is determined as (R) (Figure 1):

- Priority order : 3-Phenoxyphenyl > carboxylic acid > amino > hydrogen.

- Spatial arrangement : The lowest-priority group (hydrogen) projects away from the viewer, resulting in an (R) configuration when the remaining groups are ordered clockwise.

The enantiomer (S)-3-amino-3-(3-phenoxyphenyl)propanoic acid is not commercially documented, underscoring the significance of the (R)-form in synthetic and pharmacological applications.

Protonation States and Salt Formation Characteristics

The compound exists as a hydrochloride salt due to the protonation of the primary amine group (-NH₂) by hydrochloric acid:

$$ \text{R-NH}2 + \text{HCl} \rightarrow \text{R-NH}3^+ \text{Cl}^- $$

Key physicochemical implications include:

- Enhanced solubility : The ionic form improves aqueous solubility compared to the free base.

- Stability : The salt form reduces hygroscopicity and oxidative degradation risks.

- Ionization states :

Table 3 summarizes the protonation behavior:

| Functional Group | Protonation State at pH 7.4 | pKa |

|---|---|---|

| Carboxylic acid (-COOH) | Deprotonated (-COO⁻) | ~4.8 |

| Ammonium (-NH₃⁺) | Protonated | ~9.1 |

Properties

Molecular Formula |

C15H16ClNO3 |

|---|---|

Molecular Weight |

293.74 g/mol |

IUPAC Name |

(3R)-3-amino-3-(3-phenoxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C15H15NO3.ClH/c16-14(10-15(17)18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m1./s1 |

InChI Key |

QTTIIWSXJMGTHN-PFEQFJNWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)[C@@H](CC(=O)O)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenoxybenzaldehyde and an appropriate amine.

Hydrolysis and Resolution: The β-amino carbonyl compound is then hydrolyzed to yield the racemic mixture of the amino acid. The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.

Hydrochloride Formation: Finally, the ®-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated resolution methods are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the β-amino carbonyl intermediate can be reduced to form alcohol derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as alkoxides and amines are employed in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of (R)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride exhibit promising anticancer properties. For instance, modified compounds have been shown to inhibit the proliferation of cancer cells, such as HCT-116 and HeLa cells. These compounds demonstrated IC50 values in the micromolar range, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 0.69 |

| Compound B | HeLa | 2.29 |

2. Histone Deacetylase Inhibition

The compound has also been investigated for its role as a histone deacetylase inhibitor (HDACI). Structure modifications of related compounds have led to the discovery of several derivatives that effectively inhibit HDAC activity, which is crucial for cancer therapy due to its role in regulating gene expression .

Agricultural Applications

1. Phytopathogen Control

(R)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride has been patented for its ability to control phytopathogens affecting economically important crops such as vines and potatoes. The compound's effectiveness in agricultural settings makes it a valuable asset in crop protection strategies .

| Application | Crop Type | Effectiveness |

|---|---|---|

| Fungicidal Activity | Vines | High |

| Fungicidal Activity | Potatoes | Moderate |

Case Studies

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of derivatives derived from (R)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride revealed that specific modifications enhanced their anticancer activity significantly. The study utilized molecular docking techniques to predict binding affinities and cellular assays to confirm antiproliferative effects.

Case Study 2: Agricultural Field Trials

Field trials were conducted using formulations containing (R)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride against common fungal pathogens in potato crops. Results indicated a substantial reduction in disease incidence compared to untreated controls, validating the compound's potential as an agricultural fungicide.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can engage in hydrophobic interactions. These interactions modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(S)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

3-Amino-3-(4-phenoxyphenyl)propanoic acid hydrochloride: A structural isomer with the phenoxy group at a different position.

3-Amino-3-(3-methoxyphenyl)propanoic acid hydrochloride: A derivative with a methoxy group instead of a phenoxy group.

Uniqueness

®-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

(R)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

(R)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride features a unique structure that includes an amino group, a phenoxy group, and a propanoic acid backbone. This configuration allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The amino and hydroxyl groups facilitate hydrogen bonding, which is crucial for binding to biological macromolecules. Research indicates that these interactions can modulate various physiological processes, including cell signaling pathways and enzyme activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of (R)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride. For instance, derivatives of related compounds have shown activity against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 8 µg/mL against resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 4 | Moderate |

| Compound B | E. faecalis | 2 | Strong |

| Compound C | Candida albicans | 8 | Weak |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, compounds derived from similar structures showed IC50 values ranging from 0.81 mg/mL to 11 µg/mL against various cancer cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| Compound D | HCT-116 | 0.69 | High |

| Compound E | HeLa | 2.29 | Moderate |

| Compound F | MCF-7 | 225 | Low |

Case Studies

- Case Study on Antimicrobial Activity : A study assessed the efficacy of (R)-3-Amino-3-(3-phenoxyphenyl)propanoic acid hydrochloride derivatives against drug-resistant Staphylococcus aureus. The findings revealed significant inhibition at low concentrations, highlighting the compound's potential as a lead in antibiotic development .

- Case Study on Anticancer Activity : Another investigation focused on the compound's effects on HCT-116 colon cancer cells. Treatment resulted in nuclear disintegration indicative of apoptosis, with a notable reduction in cell viability observed through DAPI staining techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.